

# Application Notes and Protocols for Measuring GlyT1 Occupancy with [11C]GSK931145

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK931145 |           |
| Cat. No.:            | B10773678 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

These application notes provide a comprehensive guide for utilizing the positron emission tomography (PET) radioligand [11C]GSK931145 to measure the occupancy of the glycine transporter type 1 (GlyT1) in the brain. GlyT1 is a critical regulator of glycine levels in the synaptic cleft and is a key target for therapeutic development in neurological and psychiatric disorders such as schizophrenia, where enhancing N-methyl-D-aspartate (NMDA) receptor function is a primary goal.[1] By inhibiting GlyT1, extracellular glycine concentrations are increased, leading to enhanced NMDA receptor activation.[1][2] [11C]GSK931145 is a valuable tool for in vivo quantification of GlyT1 availability and for assessing the binding of potential GlyT1 inhibitors.[3]

## [11C]GSK931145 Overview

- Target: Glycine Transporter Type 1 (GlyT1)[4]
- Radiolabel: Carbon-11 (11C)
- Application: In vivo quantification of GlyT1 availability and occupancy using PET.[3]
- Mechanism of Action: [11C]GSK931145 is a selective ligand for GlyT1. Its distribution in the brain, as measured by PET, reflects the density of these transporters. By comparing the



binding of [11C]**GSK931145** at baseline and after administration of a GlyT1 inhibitor, the degree of transporter occupancy by the drug can be determined.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from studies involving [11C]GSK931145.

Table 1: In Vitro Binding Properties of GSK931145

| Parameter      | Value | Species/Tissue | Reference |
|----------------|-------|----------------|-----------|
| pIC50 (GlyT-1) | 8.4   | Not Specified  | [5]       |
| pIC50 (GlyT-2) | 4.6   | Not Specified  | [5]       |
| pKi            | 8.97  | Rat Cortex     | [5]       |
| logD           | 2.53  | Not Specified  | [5]       |

Table 2: In Vivo Binding Potential (BPND) of [11C]GSK931145 in Primates

| Brain Region | Binding Potential (BPND) | Reference |
|--------------|--------------------------|-----------|
| Midbrain     | 1.5 - 3.0                | [2]       |
| Thalamus     | 1.5 - 3.0                | [2]       |
| Cerebellum   | 1.5 - 3.0                | [2]       |

Table 3: Pharmacokinetic Parameters of [11C]GSK931145 in Humans



| Parameter                                                           | Value               | Reference |
|---------------------------------------------------------------------|---------------------|-----------|
| Plasma Free Fraction (fP)                                           | 8%                  | [2]       |
| Cerebral Delivery (K1)                                              | 0.126 mL cm-3 min-1 | [2]       |
| Test-Retest Variability (VT, 2-<br>Tissue Model)                    | 29-38%              | [2]       |
| Test-Retest Variability (BPND,<br>Pseudo-reference Tissue<br>Model) | 16-23%              | [2]       |

Table 4: EC50 of the GlyT-1 Inhibitor GSK1018921 Determined with [11C]GSK931145 PET

| Species  | EC50 (ng/mL) | Reference |
|----------|--------------|-----------|
| Primates | 22.5         | [2]       |
| Humans   | 45.7         | [2]       |

# **Signaling Pathway and Experimental Workflow**

Click to download full resolution via product page

Click to download full resolution via product page

Click to download full resolution via product page

# Experimental Protocols I. Radiosynthesis of [11C]GSK931145

## Methodological & Application





This protocol is based on the methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate, typically performed in an automated radiosynthesis module.[4][6]

- A. Production of [11C]Methyl Iodide ([11C]CH3I) or [11C]Methyl Triflate ([11C]CH3OTf)
- [11C]CO2 Production: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.
- [11C]CH4 Conversion: Reduce [11C]CO2 to [11C]CH4 using H2 over a nickel catalyst at high temperature.
- [11C]CH3I Synthesis: Convert [11C]CH4 to [11C]CH3I by gas-phase iodination with iodine vapor at high temperature.
- (Optional) [11C]CH3OTf Synthesis: Pass the [11C]CH3I through a heated column containing silver triflate to produce the more reactive [11C]CH3OTf.

#### B. [11C]GSK931145 Synthesis

- Precursor Preparation: Dissolve the desmethyl precursor of **GSK931145** in a suitable solvent (e.g., DMF or acetone) in the reaction vessel of the automated synthesis module.
- Radiolabeling Reaction: Bubble the gaseous [11C]CH3I or [11C]CH3OTf through the
  precursor solution. The reaction is typically rapid, often occurring at an elevated temperature
  to increase efficiency.
- Purification: Purify the crude reaction mixture using high-performance liquid chromatography (HPLC) to separate [11C]**GSK931145** from unreacted precursor and other byproducts.
- Formulation: Evaporate the HPLC solvent, and formulate the purified [11C]**GSK931145** in a sterile, injectable solution (e.g., normal saline with a small percentage of ethanol) and pass it through a sterile 0.22-µm filter.

#### C. Quality Control

• Radiochemical Purity: Determine the radiochemical purity of the final product using analytical HPLC. The purity should be >99%.[4]



- Specific Activity: Calculate the specific activity, which should be >39 GBq/µmol at the time of injection.[4]
- Visual Inspection: Ensure the final solution is clear, colorless, and free of particulate matter.
- pH: Measure the pH of the final formulation to ensure it is within a physiologically acceptable range.
- Sterility and Endotoxin Testing: Perform sterility and endotoxin tests on a sample from the batch.

## **II. PET Imaging Protocol for GlyT1 Occupancy**

This protocol outlines the procedure for conducting a PET study to determine GlyT1 occupancy by a test compound. This typically involves a baseline scan and a post-drug administration scan.[7]

#### A. Subject Preparation

- Inclusion/Exclusion Criteria: Screen subjects based on predefined criteria, which may include age, health status, and absence of contraindications for PET or MRI scans.[7]
- Informed Consent: Obtain written informed consent from all participants.
- Fasting: Instruct subjects to fast for a specified period (e.g., 4-6 hours) before the PET scan.
- Catheter Placement: Place an intravenous catheter for radioligand injection and an arterial line for blood sampling.

#### B. Image Acquisition

- Baseline Scan:
  - Position the subject in the PET scanner.
  - Administer a bolus injection of [11C]GSK931145 (e.g., approximately 300 MBq).[5]
  - Acquire a dynamic PET scan of the brain for 90-120 minutes.[5]



- Drug Administration: Administer the GlyT1 inhibitor being studied according to the trial protocol (e.g., single oral dose).
- Post-drug Scan:
  - After a predetermined time following drug administration, perform a second PET scan.
  - Administer a second bolus injection of [11C]GSK931145.
  - Acquire a second dynamic PET scan of the brain for 90-120 minutes.

#### C. Arterial Blood Sampling and Analysis

- Blood Sampling: Collect arterial blood samples frequently during the initial phase of the scan
  (e.g., every 10-15 seconds for the first 2 minutes) and at decreasing frequency for the
  remainder of the scan.
- Metabolite Analysis: Separate plasma from whole blood and analyze the plasma samples (e.g., using HPLC) to determine the fraction of radioactivity corresponding to the unchanged parent radioligand ([11C]GSK931145) over time.

### D. Image Reconstruction and Analysis

- Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames, correcting for attenuation, scatter, and random coincidences.
- Image Registration: Co-register the PET images with the subject's structural MRI scan to allow for accurate delineation of brain regions of interest (ROIs).
- Time-Activity Curves: Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration in the region as a function of time.

## **III. GlyT1 Occupancy Calculation**

#### A. Kinetic Modeling

 Model Selection: Use a kinetic model to analyze the brain tissue TACs and the metabolitecorrected arterial plasma input function. A two-tissue compartmental model is often



#### appropriate for [11C]GSK931145.[2]

 Parameter Estimation: Fit the model to the data to estimate the total volume of distribution (VT) for each ROI. VT represents the ratio of the concentration of the radioligand in the tissue to that in the plasma at equilibrium.

#### B. Calculation of Binding Potential (BPND)

Since homologous competition studies have indicated no viable reference region for [11C]GSK931145, a pseudo-reference tissue model may be employed to improve the reliability of binding potential estimates.[2]

Alternatively, if a reference region is assumed for simplification in some contexts, the binding potential (BPND), which is proportional to the density of available GlyT1, can be calculated as:

#### Where:

- VT\_target is the total volume of distribution in a target region (e.g., thalamus, cerebellum, midbrain).
- VT\_reference is the total volume of distribution in a region with negligible GlyT1 density (if one can be identified).

#### C. Calculation of GlyT1 Occupancy

GlyT1 occupancy is calculated as the percentage reduction in the binding potential after drug administration compared to the baseline condition:

Occupancy (%) = [(BPND baseline - BPND drug) / BPND baseline] \* 100

#### Where:

- BPND baseline is the binding potential measured during the baseline scan.
- BPND drug is the binding potential measured during the post-drug scan.



This calculated occupancy value provides a quantitative measure of the extent to which the test compound is engaging with its target, GlyT1, in the living brain. This information is crucial for dose-finding studies and for understanding the pharmacokinetic-pharmacodynamic relationship of novel GlyT1 inhibitors.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Optimization of Q.Clear reconstruction for dynamic 18F PET imaging PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. d-nb.info [d-nb.info]
- 4. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma radiometabolite correction in dynamic PET studies: Insights on the available modeling approaches PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET imaging for receptor occupancy: meditations on calculation and simplification PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring GlyT1
   Occupancy with [11C]GSK931145]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10773678#11c-gsk931145-for-measuring-glyt1 occupancy]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com